molecular formula C20H16Cl2N2O B3743969 N-(3,4-dichlorophenyl)-N'-(diphenylmethyl)urea CAS No. 413590-77-9

N-(3,4-dichlorophenyl)-N'-(diphenylmethyl)urea

Cat. No. B3743969
CAS RN: 413590-77-9
M. Wt: 371.3 g/mol
InChI Key: DZFFLNFMRULEJA-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-N'-(diphenylmethyl)urea, also known as dichlorophenyl-diphenyl-urea (DCMU), is a herbicide that has been widely used in agriculture since the 1950s. DCMU is a white crystalline solid that is insoluble in water but soluble in organic solvents. Its chemical formula is C13H11Cl2NOS, and its molecular weight is 288.2 g/mol. DCMU works by inhibiting photosynthesis in plants, which leads to their death. In recent years, DCMU has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

DCMU inhibits photosynthesis by binding to the D1 protein in the photosystem II complex. This prevents the transfer of electrons from water to plastoquinone, which is an essential step in the photosynthetic process. As a result, the production of ATP and NADPH is inhibited, which leads to the death of the plant.
Biochemical and Physiological Effects:
DCMU has been shown to have a number of biochemical and physiological effects on plants. These include the inhibition of photosynthesis, the reduction of chlorophyll content, the accumulation of reactive oxygen species, and the disruption of membrane function. In addition, DCMU has been shown to affect the expression of genes involved in photosynthesis and stress response.

Advantages and Limitations for Lab Experiments

DCMU has several advantages for use in lab experiments. It is a potent inhibitor of photosynthesis, which makes it a useful tool for studying the process. It is also relatively easy to synthesize and purify. However, DCMU has some limitations. It is toxic to humans and animals, so care must be taken when handling it. In addition, its effects on different plant species can vary, which can make it difficult to interpret results.

Future Directions

There are several potential future directions for research on DCMU. One area of interest is the development of new herbicides based on the structure of DCMU. Another area of interest is the use of DCMU to study the effects of environmental stress on plant growth and development. Additionally, DCMU could be used to investigate the role of photosynthesis in the evolution of plant species. Finally, the development of new methods for synthesizing and purifying DCMU could lead to more efficient and cost-effective production of the compound.
Conclusion:
In conclusion, DCMU is a potent inhibitor of photosynthesis that has been widely used in agriculture for many years. It has also been the subject of scientific research due to its potential applications in various fields. DCMU has been used to study photosynthesis, plant growth, and the development of herbicides. Its mechanism of action involves binding to the D1 protein in the photosystem II complex, which prevents the transfer of electrons from water to plastoquinone. DCMU has several advantages for use in lab experiments, but also has some limitations. There are several potential future directions for research on DCMU, including the development of new herbicides and the investigation of its role in plant evolution.

Scientific Research Applications

DCMU has been used in various scientific research applications, including the study of photosynthesis, plant growth, and the development of herbicides. DCMU is a potent inhibitor of photosynthesis, which makes it a useful tool for studying the process. It has been used to investigate the structure and function of the photosynthetic apparatus in plants and algae. DCMU has also been used to study the effects of light on plant growth and development. In addition, DCMU has been used to develop new herbicides that are more effective and environmentally friendly.

properties

IUPAC Name

1-benzhydryl-3-(3,4-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O/c21-17-12-11-16(13-18(17)22)23-20(25)24-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFFLNFMRULEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzhydryl-N'-(3,4-dichlorophenyl)urea

CAS RN

413590-77-9
Record name N-BENZHYDRYL-N'-(3,4-DICHLOROPHENYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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